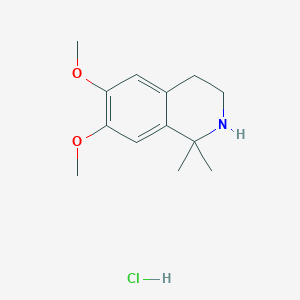

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2089255-60-5) is a synthetic tetrahydroisoquinoline derivative characterized by methoxy groups at positions 6 and 7 and dimethyl substituents at the nitrogen atom (position 1). The compound is part of a broader class of tetrahydroisoquinolines, which are known for diverse pharmacological activities, including analgesic, anti-inflammatory, and antispasmodic effects .

属性

IUPAC Name |

6,7-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2)10-8-12(16-4)11(15-3)7-9(10)5-6-14-13;/h7-8,14H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEODEIZULKEQLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CCN1)OC)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization. This method is favored for its simplicity and convenience.

Industrial production methods often involve the use of strong acids and elevated temperatures, although recent advancements have shown that milder, more chemoselective conditions can be employed using silyl triflate and a sterically encumbered pyridine base .

化学反应分析

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

Substitution: Substitution reactions often involve nucleophilic reagents, leading to the replacement of functional groups on the isoquinoline ring.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions are typically more complex isoquinoline derivatives .

科学研究应用

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a starting material for the synthesis of more complex isoquinolines and quinolizidines.

Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to natural alkaloids.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzyme active sites, thereby inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological state of the organism .

相似化合物的比较

1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride (Compound 3)

- Structure: Features a 4’-dimethylaminophenyl group at position 1 instead of dimethyl substituents.

- Pharmacology : Demonstrates potent analgesic and anti-inflammatory activity. At 0.5 mg/kg, it suppresses inflammation 3.3-fold more effectively than diclofenac sodium in rodent models .

- Mechanism: Non-narcotic action, with efficacy in thermal (hot plate test) and chemical (formalin-induced edema) pain models .

Papaverine

- Structure : A natural alkaloid with multiple methoxy groups but lacking nitrogen-bound alkyl substituents.

1-Isopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structure : Contains an isopropyl group at position 1.

1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Structure : Substituted with a 4-chlorophenyl group at position 1.

- Pharmacology: No explicit activity data in the evidence, but aryl substituents often enhance receptor binding affinity .

Pharmacological Benchmarking

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

*Note: The molecular formula for the target compound is inferred based on structural analysis; lists C₆H₉N₃OS, which may reflect a discrepancy.

Substituent-Activity Relationships

- 1,1-Dimethyl vs. Compound 3’s 4’-dimethylaminophenyl group enhances analgesic potency, suggesting aryl moieties improve target engagement .

- Methoxy Positioning : 6,7-Dimethoxy configurations are conserved across active analogs, likely contributing to hydrogen bonding with biological targets .

生物活性

6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (DMTIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and pharmacological potential of DMTIQ based on recent studies.

Synthesis

The synthesis of DMTIQ and its derivatives has been achieved through various methods. A notable approach involves the use of chiral aminoacetaldehyde acetal in combination with boronic acid and glyoxylic acid to produce high-yield enantiomers of tetrahydroisoquinoline derivatives . The synthesis typically involves multiple steps including cyclization and resolution processes that enhance stereoselectivity.

Biological Activity Overview

DMTIQ exhibits a range of biological activities including:

- Antimicrobial Activity : DMTIQ has shown significant inhibitory effects against New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to many β-lactam antibiotics. This property is crucial in addressing antibiotic resistance in bacteria .

- Anticancer Properties : Research indicates that certain derivatives of DMTIQ possess cytotoxic effects against cancer cell lines. For instance, compounds derived from 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline were evaluated for their ability to reverse multidrug resistance in K562 cell lines. Some derivatives exhibited IC50 values comparable to known chemotherapeutic agents like verapamil .

- HIV-1 Reverse Transcriptase Inhibition : A series of DMTIQ analogs have been tested for their inhibitory activity against HIV-1 reverse transcriptase (RT). Several compounds demonstrated over 50% inhibition at concentrations of 100 μM, with two compounds showing particularly promising results at 74.82% and 72.58% inhibition .

Antimicrobial Activity

A study focused on the antimicrobial potential of DMTIQ derivatives revealed that they can effectively inhibit bacterial enzymes linked to antibiotic resistance. The compound's ability to inhibit NDM-1 suggests a possible therapeutic role in treating infections caused by resistant strains .

Anticancer Activity

In vitro evaluations using the K562 cell line indicated that certain DMTIQ derivatives could significantly reduce cell viability with IC50 values ranging from 0.65 μM to 0.96 μM. These findings highlight their potential as candidates for developing new anticancer therapies targeting multidrug resistance mechanisms .

HIV-1 Inhibition

In a detailed study examining the structure-activity relationship (SAR) of DMTIQ analogs against HIV-1 RT, several compounds were found to exhibit moderate to strong inhibitory activity. The most active compounds had EC50 values around 16.9 μM, indicating their potential as leads for anti-HIV drug development .

Data Tables

常见问题

Q. What are the recommended methods for synthesizing 6,7-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride with high purity?

Methodological Answer: Synthesis typically involves cyclization of substituted phenethylamine precursors under acidic conditions. Key steps include:

- Reflux in acidic media : Use HCl or HBr in ethanol/water mixtures to facilitate ring closure .

- Purification : Recrystallization from methanol or ethanol yields >95% purity. Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) resolves minor impurities .

| Reaction Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol/water (3:1) |

| Temperature | 80–90°C (reflux) |

| Catalyst | Hydrochloric acid (conc.) |

| Purification Method | Recrystallization (MeOH) |

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers. Desiccate to prevent hygroscopic degradation .

- Decomposition Risks : Prolonged storage (>12 months) may generate CO , NOₓ , or HCl gas. Monitor via TLC or HPLC for degradation .

- Safety : Use PPE (gloves, goggles) and work in fume hoods. Neutralize spills with sodium bicarbonate .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm) and methoxy groups (δ 3.7–3.9 ppm). Compare with deuterated analogs (e.g., D₆-methoxy derivatives) to resolve overlapping signals .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 254.1 (calculated for C₁₃H₁₈ClNO₂) .

- HPLC : Use C18 columns (MeCN:H₂O + 0.1% TFA) with retention time ~8.2 min .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data due to diastereomeric or tautomeric forms?

Methodological Answer:

- Deuterated Standards : Synthesize or procure D₆-methoxy analogs (e.g., 6,7-D₆-dimethoxy derivatives) to distinguish methoxy environments .

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to identify dynamic equilibria (e.g., ring puckering) .

- Control Reactions : Compare spectra with intermediates (e.g., non-methylated analogs) to assign ambiguous peaks .

Q. What strategies are effective in assessing batch-to-batch variability during synthesis?

Methodological Answer:

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., N-demethylated analogs or oxidation products). Set acceptance criteria for impurities (<0.5% per ICH guidelines) .

- Quantitative NMR : Spike samples with 1,3,5-trimethoxybenzene as an internal standard for purity quantification .

| Impurity Type | Detection Method | Acceptance Limit |

|---|---|---|

| N-Demethylation | LC-MS (m/z 240.1) | ≤0.3% |

| Oxidative Degradation | HPLC (UV 254 nm) | ≤0.2% |

Q. How to design stability studies under accelerated conditions to predict shelf life?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation kinetics via HPLC .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life. For example, if degradation at 40°C follows first-order kinetics (k = 0.015/day), shelf life at 25°C is ~18 months .

| Condition | Observed Degradation | Half-Life (Days) |

|---|---|---|

| 40°C, 75% RH | 5% loss in 30 days | 180 |

| UV Light (254 nm) | 10% loss in 7 days | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。